molecular formula C25H22ClNO5S B2815789 3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one CAS No. 866867-07-4

3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one

Cat. No. B2815789
CAS RN: 866867-07-4
M. Wt: 483.96
InChI Key: XZNJKRRJEQKZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one, also known as CEP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research areas.

Scientific Research Applications

Synthesis and Chemical Properties

  • Studies have explored the synthesis of quinoline derivatives, demonstrating methods for efficient synthesis and the generation of novel compounds. For instance, a process described the syntheses of metabolites related to quinoline compounds, highlighting the utility of methanesulfonyl as a protective group for the Friedel–Crafts reaction, which enabled simpler synthetic routes in high yield (Mizuno et al., 2006).
  • Another study presented the green synthesis of novel quinoxaline sulfonamides with antibacterial activity, where chlorosulfonation and subsequent reactions produced compounds with promising antibacterial properties against common pathogens (Alavi et al., 2017).

Biological Activities and Applications

  • Research into the analogs and derivatives of quinoline compounds has also shed light on their potential anticancer activities. For example, a study on 6,7-methylenedioxy-2-(substituted selenophenyl)quinolin-4-one analogs revealed that these compounds exhibited selective and potent inhibitory activity against specific cancer cell lines, suggesting a potential pathway for the development of new anticancer agents (Chen et al., 2011).

Mechanistic Insights and Theoretical Studies

  • Theoretical studies, such as quantum chemical calculations and molecular docking, have provided insights into the inhibition efficiencies and interaction mechanisms of quinoline derivatives. This includes studies on corrosion inhibitors for metals and compounds with antioxidant properties, demonstrating the wide-ranging applications of these molecules in materials science and biochemistry (Zarrouk et al., 2014).

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5S/c1-3-32-20-10-13-23-22(14-20)25(28)24(33(29,30)21-11-6-18(26)7-12-21)16-27(23)15-17-4-8-19(31-2)9-5-17/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNJKRRJEQKZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.